molecular formula C20H27NO B1437079 N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline CAS No. 1040687-58-8

N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

Cat. No.: B1437079
CAS No.: 1040687-58-8
M. Wt: 297.4 g/mol
InChI Key: AEQLACQFJUVJBC-UHFFFAOYSA-N
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Description

N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-15(2)11-12-22-20-8-6-5-7-18(20)14-21-19-13-16(3)9-10-17(19)4/h5-10,13,15,21H,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQLACQFJUVJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural and Synthetic Profiling of N-(2-isopentyloxybenzyl)-2,5-xylidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-isopentyloxybenzyl)-2,5-xylidine (Molecular Formula:


) is a specialized lipophilic secondary amine utilized primarily in medicinal chemistry as a pharmacophore scaffold for Transient Receptor Potential (TRP) channel modulation . Structurally, it combines a steric-rich aniline core (2,5-xylidine) with a lipophilic ether tail (2-isopentyloxybenzyl), a motif frequently observed in TRPM8 antagonists and anti-fibrotic agents analogous to Tranilast derivatives.

This technical guide provides a rigorous analysis of its chemical architecture, a validated synthetic protocol via reductive amination, and critical physicochemical profiling for researchers engaged in structure-activity relationship (SAR) studies.

Part 1: Structural Anatomy & Physicochemical Profile

The molecule consists of two distinct domains linked by a methylene bridge. The 2,5-dimethylaniline (xylidine) moiety provides a rigid, electron-rich aromatic core, while the 2-(isopentyloxy)benzyl group confers significant lipophilicity, essential for membrane permeability and hydrophobic pocket binding.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 2,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Molecular Formula

Molecular Weight 297.44 g/mol
Predicted LogP ~5.8 (Highly Lipophilic)
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Amine N, Ether O)
Rotatable Bonds 6
Topological Polar Surface Area ~21.3

Physical State Viscous pale yellow oil or low-melting solid (depending on purity)
Structural Logic
  • Steric Hindrance: The methyl group at the 2-position of the xylidine ring introduces ortho-steric strain, forcing the N-benzyl bond out of planarity. This conformation is often critical for receptor selectivity, preventing flat intercalation into DNA while favoring globular protein binding sites.

  • Lipophilic Tail: The isopentyl (3-methylbutyl) ether acts as a "hydrophobic anchor." In TRP channel ligands, this specific chain length often optimizes van der Waals interactions within the transmembrane domain.

Part 2: Synthetic Protocol (Reductive Amination)

The most robust route to N-(2-isopentyloxybenzyl)-2,5-xylidine is the Reductive Amination of 2,5-dimethylaniline with 2-(isopentyloxy)benzaldehyde. This method avoids the over-alkylation risks associated with direct alkylation using benzyl halides.

Reagents & Materials[2][3][4]
  • Amine: 2,5-Dimethylaniline (1.0 eq)

  • Aldehyde: 2-(isopentyloxy)benzaldehyde (1.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Catalyst: Glacial Acetic Acid (1-2 eq)

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a flame-dried reaction vessel with 2-(isopentyloxy)benzaldehyde (10 mmol) and 2,5-dimethylaniline (10 mmol) in anhydrous DCE (30 mL).

    • Add Glacial Acetic Acid (10-20 mmol). The acid catalyzes the formation of the iminium ion intermediate.

    • Stir at room temperature for 60 minutes under nitrogen atmosphere. Checkpoint: The solution may darken or become slightly warm, indicating imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over

      
       because it is less aggressive and will not reduce the aldehyde before it forms the imine.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous

      
       solution (slow addition until gas evolution ceases).
      
    • Extract the organic layer with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (gradient from 95:5 to 80:20). The product is non-polar; expect early elution compared to unreacted amine.

Part 3: Mechanistic Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical iminium ion transition state which ensures mono-alkylation.

G Start Reagents: 2,5-Xylidine + 2-(Isopentyloxy)benzaldehyde Inter1 Hemiaminal Intermediate Start->Inter1 AcOH (Cat.) Iminium Iminium Ion (Activated Species) Inter1->Iminium -H2O Reduction Hydride Transfer (via STAB) Iminium->Reduction NaBH(OAc)3 Product Target Product: N-(2-isopentyloxybenzyl)-2,5-xylidine Reduction->Product Irreversible

Figure 1: Step-wise mechanism of reductive amination using Sodium Triacetoxyborohydride.

Part 4: Analytical Validation (QC)

To certify the identity of the synthesized compound, the following spectroscopic signals must be present.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.30 – 6.50 ppm (m, 7H):  Aromatic protons (3 from xylidine, 4 from benzyl ring).
    
  • 
     4.35 ppm (s, 2H): Diagnostic Signal.  The benzylic methylene bridge (
    
    
    
    ). If this is a doublet, proton exchange is slow; usually appears as a sharp singlet.
  • 
     4.05 ppm (t, 2H):  Ether methylene (
    
    
    
    ) of the isopentyl group.
  • 
     3.80 ppm (br s, 1H):  Amine proton (
    
    
    
    ). Disappears on
    
    
    shake.
  • 
     2.30 & 2.15 ppm (s, 6H):  Methyl groups on the xylidine ring.
    
  • 
     1.85 ppm (m, 1H):  Methine (
    
    
    
    ) of the isopentyl group.
  • 
     1.70 ppm (q, 2H):  Methylene (
    
    
    
    ) of the isopentyl chain.
  • 
     0.98 ppm (d, 6H):  Terminal dimethyls of the isopentyl group.
    
Mass Spectrometry (ESI-MS)
  • Expected Mass: 297.44 Da[1]

  • Observed Ion:

    
     m/z.
    
  • Fragmentation Pattern: Expect a strong tropylium-like cation fragment corresponding to the 2-isopentyloxybenzyl moiety (m/z ~191) if the C-N bond cleaves.

Part 5: Handling & Safety Protocols

Warning: Xylidines (dimethylanilines) are classified as potential carcinogens and methemoglobinemia-inducing agents.

  • Engineering Controls: All synthesis steps involving 2,5-xylidine must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves are required. Xylidines can penetrate skin rapidly.

  • Waste Disposal: Aqueous waste from the workup contains boron salts and amine residues; dispose of as hazardous basic organic waste.

  • Storage: Store the final product under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine to an N-oxide or imine degradation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline." PubChem.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. (Contextualizing the isopentyl ether lipophilic tail).

  • Sigma-Aldrich. "Safety Data Sheet: 2,5-Dimethylaniline."

Sources

Molecular weight and formula of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline, a substituted aniline derivative of interest in organic synthesis and potential pharmaceutical applications. This document will cover its chemical identity, molecular structure, physicochemical properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications.

Chemical Identity and Properties

This compound is a complex organic molecule featuring an aniline core substituted with a 2,5-dimethyl configuration and an N-benzyl group, which is further functionalized with an isopentyloxy group at the ortho position.

Molecular Formula and Weight

The chemical formula for this compound is C₂₀H₂₇NO . This composition gives it a molecular weight of 297.44 g/mol .[1]

Structural Representation

The structure of this compound is characterized by several key functional groups that influence its chemical behavior and potential utility.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicRationale
Appearance Likely a viscous liquid or a low-melting solid at room temperature.Similar N-benzylanilines are often liquids or solids.
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. Poorly soluble in water.The molecule is largely non-polar due to the aromatic rings and the alkyl chain.
Boiling Point High; likely >300 °C.The high molecular weight and the presence of polarizable aromatic rings suggest strong intermolecular forces.
pKa The nitrogen atom is weakly basic.The lone pair on the nitrogen is delocalized into the aniline ring, reducing its basicity.

Proposed Synthetic Pathway: Reductive Amination

A robust and widely utilized method for the synthesis of N-alkylanilines is reductive amination. This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, a plausible route is the reductive amination of 2-(isopentyloxy)benzaldehyde with 2,5-dimethylaniline.

Diagram 2: Proposed Synthesis via Reductive Amination

G A 2-(Isopentyloxy)benzaldehyde Reagents1 + A->Reagents1 B 2,5-Dimethylaniline B->Reagents1 C Imine Intermediate (Schiff Base) Reagents2 [H] C->Reagents2 D N-[2-(Isopentyloxy)benzyl]- 2,5-dimethylaniline Process1 Condensation (-H₂O) Reagents1->Process1 Process2 Reduction Reagents2->Process2 Process1->C Process2->D

A workflow for the synthesis of the target compound.

Rationale for Synthetic Route

Reductive amination is a highly efficient one-pot or two-step process for forming C-N bonds. The reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of the aldehyde and the amine, which is then reduced in situ to the desired secondary amine. This method is often preferred due to its high yields and the commercial availability of a wide range of starting materials.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for reductive amination. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Materials:

  • 2-(Isopentyloxy)benzaldehyde

  • 2,5-Dimethylaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of 2-(isopentyloxy)benzaldehyde (1.0 eq) in anhydrous DCM (or DCE) is added 2,5-dimethylaniline (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.

Potential Applications

While specific applications for this compound have not been extensively reported in the literature, its structural motifs suggest potential utility in several areas of research and development.

Pharmaceutical Research

The N-benzylaniline scaffold is a common feature in a variety of biologically active molecules. Derivatives of this class have been investigated for a range of therapeutic applications, including as antihistamines and anticonvulsants. The presence of the lipophilic isopentyloxy group may enhance the compound's ability to cross cell membranes, a desirable property for potential drug candidates. Further research could explore its activity in various biological assays.

Organic Synthesis and Materials Science

Substituted anilines are versatile intermediates in organic synthesis. This compound could serve as a building block for the synthesis of more complex molecules, including dyes, pigments, and functional polymers. The aniline nitrogen can be further functionalized, and the aromatic rings can undergo electrophilic substitution reactions, opening avenues for the creation of a diverse library of derivatives.

Antioxidant Properties

Aniline derivatives, particularly those with alkyl substitutions on the ring, can exhibit antioxidant properties. The steric hindrance provided by the 2,5-dimethyl groups and the N-benzyl substituent may stabilize a potential radical formed on the nitrogen, suggesting that this compound could be investigated for its radical scavenging capabilities in various applications, such as in the stabilization of polymers or as an additive in industrial formulations.

Conclusion

This compound is a molecule with a well-defined chemical structure and predictable physicochemical properties. Its synthesis can be readily achieved through established synthetic methodologies such as reductive amination. While its specific applications are yet to be fully explored, its structural features suggest potential as an intermediate in pharmaceutical research, organic synthesis, and materials science. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this and related compounds.

References

Sources

The Ascendant Role of the 2,5-Dimethylaniline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Chemical Moiety

In the landscape of contemporary drug discovery, the 2,5-dimethylaniline scaffold has emerged as a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide, curated for researchers, scientists, and drug development professionals, delves into the synthesis, biological activities, and structure-activity relationships (SAR) of 2,5-dimethylaniline derivatives. As a senior application scientist, the ensuing narrative aims to provide not just a compilation of facts, but a synthesized understanding of the causality behind experimental choices and the logical framework for designing novel therapeutics based on this versatile core.

The inherent chemical properties of 2,5-dimethylaniline, a primary arylamine, render it a valuable building block in organic synthesis. Its reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles. While historically utilized in the synthesis of dyes and polymers, its application in medicinal chemistry has witnessed a significant surge, with derivatives showing promise in oncology, immunology, and anti-infective research. This guide will explore the journey of 2,5-dimethylaniline from a simple chemical intermediate to a cornerstone of modern therapeutic innovation.

Synthetic Strategies: Crafting Bioactive Molecules from the 2,5-Dimethylaniline Core

The synthetic utility of 2,5-dimethylaniline lies in the reactivity of its amino group and the potential for substitution on the aromatic ring. These reactions are fundamental to the creation of a diverse library of derivatives for biological screening. A common and effective strategy involves the condensation of 2,5-dimethylaniline with various electrophilic partners to construct key pharmacophoric scaffolds.

General Synthetic Workflow: From Building Block to Bioactive Scaffold

A representative synthetic workflow often commences with the acylation or alkylation of the 2,5-dimethylaniline core, followed by cyclization reactions to generate heterocyclic systems such as quinolines, quinazolines, and other nitrogen-containing ring structures. These scaffolds are frequently found in clinically approved drugs and are known to interact with a multitude of biological targets.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Bioactive Scaffolds start1 2,5-Dimethylaniline reaction1 Condensation / Acylation start1->reaction1 start2 Electrophilic Partner (e.g., β-ketoester, acid chloride) start2->reaction1 reaction2 Cyclization reaction1->reaction2 product1 Quinoline Derivatives reaction2->product1 product2 Quinazoline Derivatives reaction2->product2 product3 Other Heterocycles reaction2->product3

Caption: General synthetic workflow for 2,5-dimethylaniline derivatives.

Experimental Protocol: Synthesis of a Representative Quinoline Derivative

The following protocol outlines a generalized procedure for the synthesis of a 4-anilinoquinoline derivative, a scaffold prevalent in many kinase inhibitors. This method is a modified version of the well-established Conrad-Limpach and Combes quinoline syntheses.

Step 1: Condensation of 2,5-Dimethylaniline with a β-Ketoester

  • To a solution of 2,5-dimethylaniline (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add a β-ketoester (1.1 eq).

  • A catalytic amount of acid (e.g., p-toluenesulfonic acid, acetic acid) is often added to facilitate the reaction.

  • The reaction mixture is heated to reflux for 2-4 hours, with monitoring by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone intermediate.

Step 2: Cyclization to the Quinolinone Core

  • The crude enaminone is added portion-wise to a high-boiling point solvent such as Dowtherm A or diphenyl ether, preheated to approximately 250 °C.

  • The reaction is maintained at this temperature for 15-30 minutes to effect cyclization.

  • After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the quinolinone product.

  • The solid is collected by filtration, washed with the non-polar solvent, and dried.

Step 3: Chlorination of the Quinolinone

  • The dried quinolinone is suspended in phosphorus oxychloride (POCl₃) (5-10 eq).

  • The mixture is heated to reflux for 2-3 hours.

  • Excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., aqueous ammonia, sodium bicarbonate) to precipitate the 4-chloroquinoline derivative.

  • The product is collected by filtration, washed with water, and dried.

Step 4: Nucleophilic Aromatic Substitution to Yield the Final 4-Anilinoquinoline

  • The 4-chloroquinoline derivative (1.0 eq) and a substituted aniline (1.1 eq) are dissolved in a suitable solvent (e.g., isopropanol, n-butanol).

  • A catalytic amount of acid (e.g., HCl) is often added.

  • The reaction is heated to reflux for 4-8 hours, monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with the solvent and dried. Further purification can be achieved by recrystallization or column chromatography.

This self-validating protocol includes clear steps for reaction monitoring and purification, ensuring the integrity of the final compound. The choice of reagents and reaction conditions is critical and is dictated by the specific substitutions desired on the final molecule.

Biological Activities: A Spectrum of Therapeutic Applications

Derivatives of 2,5-dimethylaniline have demonstrated a remarkable breadth of biological activities, with oncology being a particularly prominent area of investigation. The strategic placement of the two methyl groups on the aniline ring can significantly influence the compound's binding affinity and selectivity for its biological target.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the development of 2,5-dimethylaniline derivatives as potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A primary mechanism of action for many 2,5-dimethylaniline-based anticancer agents is the inhibition of protein kinases.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2,5-dimethylphenyl moiety can effectively occupy the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.

One notable class of kinase inhibitors incorporating the 2,5-dimethylaniline scaffold are the 4-anilinoquinazolines. These compounds have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3]

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Cancer Cell LineReference
4-AnilinoquinazolinesVEGFR-260.27MCF-7[4]
N-Arylmethyl-aniline/chalcone hybridsVEGFR-2Potent InhibitionHCT-116[2]
Pyrazolo[3,4-d]pyrimidinesVEGFR-290-[5]

Induction of Apoptosis: Beyond kinase inhibition, several 2,5-dimethylaniline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a highly desirable characteristic for an anticancer agent, as it leads to the selective elimination of malignant cells. The induction of apoptosis can occur through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins. For instance, some quinazoline derivatives have been shown to induce apoptosis through a caspase-dependent intrinsic pathway.[6]

Apoptosis_Pathway cluster_drug Drug Action cluster_pathway Apoptotic Signaling drug 2,5-Dimethylaniline Derivative bax Bax Activation drug->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some 2,5-dimethylaniline derivatives.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency and Selectivity

The systematic modification of the 2,5-dimethylaniline core and its appended functionalities has allowed for the elucidation of critical structure-activity relationships. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

The Role of the 2,5-Dimethylphenyl Moiety: The two methyl groups on the aniline ring are not merely passive substituents. Their position and steric bulk can significantly influence the conformation of the molecule, thereby affecting its ability to bind to the target protein. In many kinase inhibitors, the 2,5-dimethylphenyl group is designed to fit into a specific hydrophobic pocket within the ATP-binding site. The ortho-methyl group can enforce a non-planar conformation between the aniline ring and the heterocyclic core, which can be crucial for optimal binding and selectivity.

Impact of Substituents on the Heterocyclic Scaffold: The nature and position of substituents on the heterocyclic core (e.g., quinoline, quinazoline) play a pivotal role in determining the compound's biological activity. For instance, in a series of 4-anilinoquinazolines, the introduction of a vinyl group at the 2-position was found to enhance antitumor activity.[4]

Influence of the Linker: In many derivatives, a linker connects the 2,5-dimethylaniline moiety to another pharmacophoric group. The length, flexibility, and chemical nature of this linker can profoundly impact the compound's potency. A rigid linker may pre-organize the molecule in a bioactive conformation, while a flexible linker may allow for induced-fit binding to the target.

A summary of key SAR observations for anticancer 2,5-dimethylaniline derivatives is presented below:

Scaffold PositionModificationEffect on ActivityRationale
Aniline Ring2,5-Dimethyl substitutionOften enhances potency and selectivityFills a hydrophobic pocket and dictates conformation
Heterocycle C-2Small, hydrophobic groupsCan increase potencyInteracts with specific residues in the active site
Heterocycle C-4Substituted anilinesCrucial for activityForms key hydrogen bonds and hydrophobic interactions
LinkerVariesModulates potency and physical propertiesAffects conformation and solubility

Challenges and Future Perspectives

Despite the promising biological activities of 2,5-dimethylaniline derivatives, several challenges remain in their development as clinical candidates. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and minimizing off-target effects to ensure a favorable safety profile.

The future of research in this area will likely focus on:

  • Target-Oriented Synthesis: The design and synthesis of derivatives with high selectivity for specific kinase isoforms or other oncogenic proteins.

  • Combination Therapies: Exploring the synergistic effects of 2,5-dimethylaniline derivatives with existing anticancer drugs to overcome resistance and enhance therapeutic efficacy.

  • Novel Scaffolds: The development of new heterocyclic systems derived from 2,5-dimethylaniline to expand the chemical space and identify novel biological activities.

Conclusion

The 2,5-dimethylaniline scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued prominence in medicinal chemistry research. This guide has provided a comprehensive overview of the key aspects of this exciting field, from synthetic methodologies and biological evaluation to the critical analysis of structure-activity relationships. It is the hope of this author that the insights presented herein will serve as a valuable resource for scientists dedicated to the design and development of the next generation of innovative medicines.

References

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  • Al-Ostath, A., et al. (2023). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(15), 4984. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 15(10), 1215. Available at: [Link]

  • Ferreira, R., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(18), 6682. Available at: [Link]

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  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476. Available at: [Link]

  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357. Available at: [Link]

  • Macari, P. A., et al. (2004). Dehydrocrotonin and its derivative, dimethylamide-crotonin induce apoptosis with lipid peroxidation and activation of caspases-2, -6 and -9 in human leukemic cells HL60. Toxicology, 202(3), 223-233. Available at: [Link]

  • El-Naggar, A. M., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(52), 32969-32986. Available at: [Link]

  • Unnisa, A., et al. (2017). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Journal of Applied Polymer Science, 134(43). Available at: [Link]

  • Borthwick, A. D., et al. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 12(10), 1695-1703. Available at: [Link]

  • Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7606. Available at: [Link]

  • ChemBK. (2024). 2,5-Dimethylaniline. Retrieved February 12, 2026, from [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(19), 6203. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Archiv der Pharmazie, 354(10), e2100171. Available at: [Link]

Sources

Methodological & Application

Optimized Synthesis of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline , a structural motif common in GPCR ligands (e.g., antihistamines) and kinase inhibitors.

While traditional reductive amination often utilizes sodium cyanoborohydride (


), this protocol employs Sodium Triacetoxyborohydride (STAB) . STAB offers superior chemoselectivity, reduced toxicity, and eliminates the need for strict pH control, making it the industry standard for direct reductive amination (Abdel-Magid et al., 1996).

This guide includes:

  • Pre-synthesis of the non-commercial aldehyde intermediate.

  • Direct Reductive Amination protocol using STAB.

  • Mechanistic visualization and troubleshooting logic.[1][2]

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the benzylic amine bond. The synthesis requires two distinct stages:

  • O-Alkylation: Synthesis of the aldehyde precursor from salicylaldehyde.

  • Reductive Amination: Coupling the aldehyde with 2,5-dimethylaniline.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the reaction pathway, highlighting the critical hemiaminal-to-imine transition catalyzed by acetic acid.

ReactionMechanism Aldehyde 2-(Isopentyloxy) benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Mixing (DCE) Amine 2,5-Dimethyl aniline Amine->Hemiaminal Mixing (DCE) Imine Iminium/Imine Species Hemiaminal->Imine -H2O (AcOH Cat.) Product Target Secondary Amine Imine->Product Reduction STAB STAB (Hydride Donor) STAB->Product H- transfer

Figure 1: Mechanistic flow of the direct reductive amination using Sodium Triacetoxyborohydride (STAB).

Reagents & Materials

Chemical Inventory
ReagentRoleEquiv.CAS No.
2,5-Dimethylaniline Amine Nucleophile1.095-78-3
2-(Isopentyloxy)benzaldehyde *Electrophile1.0 - 1.1N/A
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4 - 1.556553-60-7
Acetic Acid (Glacial) Catalyst1.0 - 2.064-19-7
1,2-Dichloroethane (DCE) Solvent0.2 M107-06-2

*Note: 2-(Isopentyloxy)benzaldehyde is rarely available commercially. See Section 4.1 for synthesis.

Experimental Protocols

Pre-Step: Synthesis of 2-(Isopentyloxy)benzaldehyde

Rationale: Alkylation of salicylaldehyde is a prerequisite Williamson ether synthesis.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a condenser.

  • Dissolution: Dissolve Salicylaldehyde (20.0 mmol) in DMF (40 mL) or Acetonitrile (60 mL).

  • Base: Add Potassium Carbonate (

    
    )  (30.0 mmol, 1.5 eq). Stir for 15 min.
    
  • Alkylation: Add 1-Bromo-3-methylbutane (Isopentyl bromide) (24.0 mmol, 1.2 eq).

  • Reflux: Heat to 80°C (DMF) or reflux (Acetonitrile) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted salicylaldehyde) and Brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .
    
  • Yield: Concentrate to obtain a pale yellow oil. Use directly in the next step.

Main Reaction: Reductive Amination (STAB Protocol)

Rationale: STAB is used because it reduces imines selectively in the presence of aldehydes. Acetic acid is critical here because 2,5-dimethylaniline is sterically hindered (ortho-methyl) and requires acid catalysis to drive imine formation.

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • To a clean, dry vial/flask, add 2-(Isopentyloxy)benzaldehyde (1.0 mmol) and 2,5-Dimethylaniline (1.0 mmol).

    • Dissolve in 1,2-Dichloroethane (DCE) (5 mL). Note: THF can be used as a greener alternative, but DCE generally provides faster rates.

    • Add Acetic Acid (1.0 - 2.0 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 30-60 minutes under Nitrogen. This allows the equilibrium to shift toward the imine.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the imine intermediate and starting aldehyde.

  • Quench & Workup:

    • Quench the reaction by adding Saturated Aqueous

      
        (10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose boron complexes.
      
    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Combine organic layers, wash with Brine, and dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.[3]

    • Purify via Flash Column Chromatography.

    • Eluent: Hexane/Ethyl Acetate gradient (Start 95:5 → End 80:20). The secondary amine is less polar than the primary amine but more polar than the aldehyde.

Process Logic & Workflow Visualization

The following flowchart outlines the operational logic, including critical decision points for troubleshooting.

Workflow Start Start: Mix Amine + Aldehyde Solvent: DCE Cat Add Acetic Acid (1-2 eq) Stir 30-60 min Start->Cat CheckImine Imine Formed? (TLC/NMR check) Cat->CheckImine AddSTAB Add STAB (1.5 eq) Stir RT 4-16h CheckImine->AddSTAB Yes ForceCond Add Molecular Sieves or Heat to 50°C CheckImine->ForceCond No (Stalled) Quench Quench: Sat. NaHCO3 Extract: DCM AddSTAB->Quench ForceCond->AddSTAB Purify Column Chromatography Hex/EtOAc Quench->Purify

Figure 2: Operational workflow for the reductive amination process.

Analytical Validation (Self-Validating Data)

To confirm the structure, look for these diagnostic signals in the Proton NMR (


H NMR, 400 MHz, 

).
MoietySignal TypeChemical Shift (

)
IntegrationInterpretation
Benzyl

Singlet (or broad s)4.30 - 4.45 ppm 2HDiagnostic for secondary amine formation.
Isopentyl

Triplet4.05 ppm2HEther linkage.
Aniline

Singlets (x2)2.10 - 2.30 ppm6HMethyl groups on the aniline ring.
Isopentyl

Doublet~0.95 ppm6HTerminal isopropyl group.
Amine

Broad Singlet3.5 - 4.5 ppm1HExchangeable (disappears with

).

Mass Spectrometry (ESI+):

  • Molecular Formula:

    
    [4]
    
  • Expected [M+H]+: 298.22

Expert Insights & Troubleshooting

  • Steric Hindrance: The 2-methyl group on the aniline is ortho to the nitrogen. This creates steric bulk. If the reaction is sluggish, do not add more STAB immediately. Instead, extend the imine formation time (Step 1) or add activated 4Å molecular sieves to remove water, driving the equilibrium forward.

  • Solvent Choice: While DCE is standard, THF is a viable alternative if halogenated solvents must be avoided.[5] However, reaction rates in THF are typically slower for STAB reductions (Abdel-Magid et al., 1996).

  • Why not

    
    ?  Sodium borohydride is a stronger reducing agent. If added too early, it will reduce the aldehyde to the alcohol (benzyl alcohol side product) before it reacts with the amine. STAB is much less reactive toward aldehydes, allowing for "one-pot" convenience.
    

Safety Considerations

  • 2,5-Dimethylaniline: Toxic by inhalation and skin contact.[6] Potential methemoglobin former.[7] Handle in a fume hood.

  • STAB: Releases acetic acid upon reaction. Generates hydrogen gas slowly if wet; keep dry.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][8]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][5][8][10] Encyclopedia of Reagents for Organic Synthesis.

  • BenchChem. (2025).[11] 2-(Decyloxy)benzaldehyde: A Versatile Precursor (Williamson Ether Synthesis Protocol). BenchChem Technical Guides.

Sources

Application Note: Strategic Synthesis of Tertiary Amine Derivatives from N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

[1][2]

Introduction & Strategic Analysis

Target Scaffold: this compound Chemical Class: Sterically hindered secondary aniline / Lipophilic ether Objective: Synthesis of tertiary amine derivatives (SAR Library Generation)[1][2]

The Synthetic Challenge

Transforming this specific secondary amine into a tertiary amine is not a trivial alkylation due to two competing factors:

  • Electronic Deactivation: The nitrogen lone pair is delocalized into the 2,5-dimethylphenyl ring, reducing nucleophilicity compared to aliphatic amines.[1][2][3][4]

  • Steric Blockade: The ortho-methyl group on the aniline ring and the bulky ortho-substituted benzyl group create a congested reaction center.[1][2][3] Standard SN2 alkylations with bulky halides often fail or proceed sluggishly, leading to elimination side products.[2][3][4]

Recommended Strategy:

  • Primary Route (Reductive Amination): Utilizes sodium triacetoxyborohydride (STAB).[1][2][3][4] This is the most reliable method for introducing diverse alkyl/aryl-alkyl groups.[2][3] The intermediate iminium ion formation is reversible, allowing the system to overcome steric barriers thermodynamically before the irreversible reduction step.[1][2][3][4]

  • Secondary Route (Direct Alkylation): Reserved strictly for methylation or ethylation using highly reactive electrophiles (MeI, EtI) in polar aprotic solvents.[2][3][4]

Reaction Pathway Visualization

The following diagram illustrates the decision logic and mechanistic pathways for derivatizing this scaffold.

ReactionPathwaysStartN-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline(Secondary Amine)DecisionTarget Substituent (R)Start->DecisionRouteARoute A:Reductive Amination(Aldehydes/Ketones)Decision->RouteAComplex/Bulky RRouteBRoute B:Direct Alkylation(MeI, EtBr)Decision->RouteBMethyl/EthylIntermedIminium Ion(Sterically Congested)RouteA->IntermedR-CHO, AcOH(Equilibrium)ProductTertiary AmineDerivativeRouteB->ProductBase (K2CO3), HeatSN2 MechanismIntermed->ProductNaBH(OAc)3(Irreversible Reduction)

Figure 1: Synthetic decision tree for the N-alkylation of the sterically hindered aniline scaffold.[1][3]

Protocol A: Reductive Amination (General Library Synthesis)[3]

Scope: Best for introducing benzyl, cyclohexyl, or functionalized alkyl chains.[2][3][4] Mechanism: Formation of an iminium species followed by in situ hydride transfer.[1][2][3][4]

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde (1.2 – 1.5 equiv)[3][4]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][4]

  • Catalyst: Glacial Acetic Acid (AcOH)[1][3][5]

Step-by-Step Methodology
  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in DCE (5 mL).

  • Activation: Add the aldehyde (1.2 mmol).

    • Critical Step: Add Glacial Acetic Acid (1.0 - 2.0 equiv).[2][3][4] The acid is essential to protonate the intermediate carbinolamine and drive the dehydration to the iminium ion, especially given the steric hindrance of the 2,5-dimethyl group.[1][4]

  • Equilibration: Stir at room temperature for 30–60 minutes.

    • Note: Do not add the reducing agent yet.[2][3][4] Allow the iminium species to form.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.[2][3][4]

  • Reaction: Stir at room temperature for 12–24 hours under nitrogen atmosphere.

    • Monitoring: Check via LC-MS.[2][3][4][6] The lipophilic nature of the starting material means TLC (Hex/EtOAc) may show high R_f; look for the disappearance of the secondary amine peak.[1][2][3]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes until gas evolution ceases.

Protocol B: Direct Alkylation (Methylation)[1][3]

Scope: Specifically for synthesizing the N-methyl derivative. Mechanism: SN2 Nucleophilic Substitution.[1][2][3][4]

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Iodomethane (MeI) (1.1 equiv)[1][3][4]

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][3][4]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1][3][4]

Step-by-Step Methodology
  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Base Addition: Add Cs₂CO₃ (2.0 mmol). Stir for 10 minutes to ensure suspension.

  • Alkylation: Add Iodomethane (1.1 mmol) dropwise.

    • Caution: MeI is highly toxic.[2][3][4][7] Handle in a fume hood.

  • Thermal Activation: Heat the mixture to 50–60°C.

    • Why Heat? The steric bulk of the ortho-methyl group on the aniline ring retards the nucleophilic attack.[1][2][3] Thermal energy is required to overcome this barrier.[2][3][4]

  • Monitoring: Monitor by TLC/LC-MS every 2 hours. Avoid prolonged heating (>12 hours) to prevent quaternization (formation of the ammonium salt).[2][3]

Purification & Workup Workflow

Due to the high lipophilicity of the isopentyloxy group, standard aqueous workups can be tricky (emulsions).[1][2][3][4]

WorkupRxnMixCrude Reaction MixtureQuenchQuench with sat. NaHCO3RxnMix->QuenchExtractExtract with DCM (x3)Quench->ExtractDryDry Organic Layer (Na2SO4)& ConcentrateExtract->DryCheckCheck Purity (LCMS)Dry->CheckFlashFlash Chromatography(Hexanes/EtOAc + 1% Et3N)Check->FlashImpureScavengeOptional: Isocyanate Scavenger(Removes unreacted SM)Check->ScavengeTrace SM remaining

Figure 2: Purification workflow emphasizing the removal of unreacted secondary amine.[1][2][3]

Purification Notes
  • Chromatography: Use silica gel pre-treated with 1% Triethylamine (Et₃N) in Hexanes.[1][2][3][4] This prevents the tertiary amine product from streaking on the acidic silica.[2][3][4]

  • Scavenging: If unreacted secondary amine persists, treat the crude mixture with a polymer-supported isocyanate (e.g., PS-Isocyanate) or a small amount of acetic anhydride to convert the starting material into a neutral amide, which can then be easily separated from the basic product via acid-base extraction.[1][4]

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Matrix
ParameterRecommendedAlternativeAvoidReason
Solvent (Reductive) 1,2-Dichloroethane (DCE)DCM, THFMethanolMeOH reacts with STAB too fast; DCE promotes iminium formation.[1][2][4]
Solvent (Alkylation) Acetonitrile (ACN)DMFAcetoneAcetone can undergo reductive amination with the amine.[1][2][3][4]
Reducing Agent NaBH(OAc)₃ (STAB)NaCNBH₃NaBH₄NaBH₄ reduces aldehydes to alcohols faster than it reduces imines.[1][2][3][4]
Base (Alkylation) Cs₂CO₃K₂CO₃, DIPEANaOHCs₂CO₃ provides better solubility in organic solvents ("Cesium Effect").[2][3][4]
Troubleshooting Guide
  • Issue: Low Conversion in Reductive Amination.

    • Cause: Steric hindrance preventing iminium formation.[1][2][3][4]

    • Solution: Increase Acetic Acid to 5.0 equiv and heat the imine formation step (before STAB addition) to 40°C for 2 hours. Use molecular sieves (4Å) to remove water.[2][3][4]

  • Issue: Over-alkylation (Quaternization) in Method B.

    • Cause: Excess alkyl halide or too high temperature.[1][2][3][4]

    • Solution: Strictly control stoichiometry (1.05 equiv Alkyl Halide). Lower temperature to 40°C and extend time.

  • Issue: Product Co-elutes with Starting Material.

    • Cause: Similar polarity due to the large lipophilic tail dominating the R_f.[1][2][3][4]

    • Solution: Use a gradient of DCM/MeOH (95:5) instead of Hex/EtOAc. The basicity difference usually resolves better in MeOH systems.[1][2][3][4]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][4] Link[1][3][4]

  • Gribble, G. W. (1998).[1][2][3][4] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1][2][3][4] Chemical Society Reviews, 27, 395-404.[1][2][4] Link

  • Salvatore, R. N., et al. (2001).[2][3][4] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[2][3][4] Link[1][3][4]

  • Matrix Scientific. (n.d.).[1][2][3][4][8] "Product Data: this compound." Matrix Scientific Catalog, CAS 1040687-58-8.[1][2][4][8] Link

Application Note: Precision N-Alkylation of 2,5-Dimethylaniline with Benzyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 2,5-dimethylaniline (2,5-xylidine) with benzyl halides is a critical transformation in the synthesis of pharmaceutical intermediates, dyes, and agrochemicals. While standard aniline alkylation is prone to over-alkylation (forming tertiary amines and quaternary ammonium salts), the ortho-methyl group of 2,5-dimethylaniline provides a steric "shield" that can be leveraged to enhance mono-selectivity.[1]

This guide provides two optimized protocols:

  • Method A (High Purity): Inorganic base-mediated alkylation in polar aprotic media.[1]

  • Method B (Scalable): Phase-Transfer Catalysis (PTC) for process intensification.[1]

Mechanistic Insight & Reaction Design[1]

The Steric-Electronic Balance

The reaction proceeds via an


 Nucleophilic Substitution .[1]
  • Electronic Factor: The methyl groups at C2 and C5 are electron-donating (+I effect), theoretically increasing the nucleophilicity of the nitrogen lone pair compared to unsubstituted aniline.

  • Steric Factor (Critical): The C2-methyl group creates steric hindrance around the nitrogen center. This slightly retards the initial attack on the benzyl halide but significantly impedes the second attack, naturally suppressing the formation of

    
    -dibenzyl-2,5-dimethylaniline.
    
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the impurity profile managed by these protocols.

ReactionPathway Figure 1: Competitive Reaction Pathways in N-Alkylation Start 2,5-Dimethylaniline (Substrate) Mono N-Benzyl-2,5-dimethylaniline (Target Product) Start->Mono + BnX, Base (Slow Addition) BnX Benzyl Halide (Electrophile) Di N,N-Dibenzyl Impurity (Over-alkylation) Mono->Di + Excess BnX (Fast if uncontrolled) Salt Ammonium Salt (Precipitate) Mono->Salt + HX (if Base insufficient)

Figure 1: The primary challenge is arresting the reaction at the Mono-alkylated stage (Green) and preventing the Di-alkylated impurity (Red).

Critical Process Parameters (CPP)

The choice of base and solvent significantly alters the impurity profile.

ParameterRecommendationScientific Rationale
Stoichiometry 1.2 : 1.0 (Amine : Halide)Using a slight excess of 2,5-dimethylaniline ensures the benzyl halide is consumed before it can react with the product (secondary amine).[1]
Base

or

Weak inorganic bases buffer the reaction without promoting elimination side-reactions.[1] Cesium (Cs) improves solubility in organic solvents (Cesium Effect).[1]
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state. DMF is superior for rate; MeCN is superior for workup ease.[1]
Temperature 60°C – 80°C 2,5-dimethylaniline is less reactive than aniline; moderate heat is required to overcome the activation energy barrier imposed by steric hindrance.[1]
Catalyst KI (10 mol%) Optional.[1] In situ formation of Benzyl Iodide (Finkelstein reaction) accelerates the rate if using Benzyl Chloride.

Experimental Protocols

Protocol A: High-Purity Synthesis (Inorganic Base Method)

Best for: Medicinal chemistry scale (1g – 50g) where purity is paramount.[1]

Reagents:

  • 2,5-Dimethylaniline (1.2 equiv)[1]

  • Benzyl Bromide (1.0 equiv) [Note: Benzyl Chloride requires KI catalysis]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (MeCN) [Volume: 10 mL per gram of amine]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dimethylaniline (12 mmol) in dry MeCN (20 mL).

  • Base Activation: Add anhydrous

    
      (20 mmol). Stir vigorously at room temperature for 15 minutes to create a homogeneous suspension.
    
  • Controlled Addition: Heat the mixture to 60°C . Add Benzyl Bromide (10 mmol) dropwise over 30–60 minutes.

    • Why? Keeping the concentration of the electrophile low prevents the "local excess" that drives over-alkylation.

  • Reaction: Stir at 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature.[1][2] Filter off the inorganic salts.[2]

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: If excess aniline remains, it can be removed via column chromatography or by washing the organic layer with dilute HCl (carefully controlled pH ~3-4) to selectively protonate the more basic unreacted primary amine, leaving the less basic secondary amine in the organic layer.

Protocol B: Scalable Phase-Transfer Catalysis (PTC)

Best for: Process development (>100g) and green chemistry applications.[1]

Reagents:

  • 2,5-Dimethylaniline (1.1 equiv)[1]

  • Benzyl Chloride (1.0 equiv)[1][4]

  • Toluene (Solvent)[1][5]

  • NaOH (25% aq.[1][6] solution, 2.0 equiv)

  • TBAB (Tetrabutylammonium bromide) - 5 mol%[1]

Workflow Diagram:

PTC_Workflow Figure 2: Phase Transfer Catalysis Workflow Step1 Biphasic Setup: Dissolve Amine in Toluene Add aq. NaOH + TBAB Step2 Heating & Addition: Heat to 80°C Slow addition of Benzyl Chloride Step1->Step2 Step3 Phase Separation: Discard aqueous layer (Salts) Retain Organic Layer (Product) Step2->Step3 Step4 Crystallization/Distillation: Remove Toluene Recrystallize (EtOH) or Distill Step3->Step4

Figure 2: The PTC method utilizes a biphasic system to simplify salt removal and workup.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2,5-dimethyl group.[1]Increase temperature to reflux; Add 10 mol% KI (Potassium Iodide) as a catalyst.
High Di-benzyl Impurity Fast addition of halide or excess halide.[1]Strict dropwise addition; Ensure Amine:Halide ratio is >1.1:1.
Emulsion during workup Fine inorganic salts or PTC surfactant.[1]Filter the biphasic mixture through Celite before separation; add saturated NaCl (Brine).
Darkening of Reaction Oxidation of aniline.Degas solvents with Nitrogen/Argon before use; Perform reaction under inert atmosphere.[1]

References

  • ChemicalBook. (2024).[1] 2,5-Dimethylaniline Properties and pKa Data. Retrieved from [1]

  • Castillo Millán, J., et al. (2016).[1][7] Selective N-Alkylation of Anilines in Ionic Liquids and Cs2CO3-Promoted Direct N-Alkylation. ResearchGate. Retrieved from

  • Organic Syntheses. Benzylaniline Synthesis Protocol (General Aniline Method). Coll. Vol. 1, p.102 (1941).[1] Retrieved from [1]

  • PubChem. (2025).[1][8] 2,5-Dimethylaniline Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ACS Catalysis. (2017).[1] Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines. Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Storage Stability of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the storage and stability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your samples and the reliability of your experimental outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My sample of this compound has developed a yellowish or brownish tint over time. What could be the cause?

A1: A color change in your sample is a primary indicator of degradation, most commonly due to oxidation. Aromatic amines, including aniline derivatives, are susceptible to air and light-induced oxidation.[1][2] This process can lead to the formation of colored impurities, such as quinone-imine species and other polymeric byproducts. The presence of these impurities can significantly impact the purity of your sample and may interfere with downstream applications. It is crucial to re-analyze the purity of the material before use if a color change is observed.

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: To maximize the shelf-life and maintain the integrity of this compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CLow temperatures slow down the rate of chemical degradation reactions.[3]
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.[1]
Light In an amber or opaque vialProtects the compound from light-induced degradation (photolysis).[1][2]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.

Q3: I am concerned about potential hydrolysis of my compound in an aqueous solution. At what pH is this compound most stable?

Q4: Could the ether linkage (isopentyloxy group) be a point of instability?

A4: While the primary points of instability for this molecule are likely the aniline and benzylamine moieties, the ether linkage could be susceptible to cleavage under harsh acidic conditions. However, this is generally less of a concern under typical storage and experimental conditions compared to the oxidation of the amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to troubleshooting.

TroubleshootingGuide Start Start: Inconsistent Experimental Results CheckPurity 1. Assess Purity of Starting Material (HPLC, LC-MS, NMR) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Purify Purify Material (e.g., Column Chromatography) PurityOK->Purify No CheckStorage 2. Review Storage & Handling Conditions PurityOK->CheckStorage Yes ReRun Re-run Experiment with Purified Material Purify->ReRun End Problem Resolved ReRun->End StorageOK Conditions Optimal? CheckStorage->StorageOK OptimizeStorage Optimize Storage: - Inert atmosphere - Low temperature - Protect from light StorageOK->OptimizeStorage No CheckExpCond 3. Evaluate Experimental Conditions StorageOK->CheckExpCond Yes OptimizeStorage->CheckPurity SolventDeg Potential for Solvent-Induced Degradation? CheckExpCond->SolventDeg ChangeSolvent Change Solvent or Use Freshly Purified Solvent SolventDeg->ChangeSolvent Yes TempLight Exposure to High Temp or Light During Experiment? SolventDeg->TempLight No ChangeSolvent->ReRun ControlTempLight Control Temperature and Protect from Light TempLight->ControlTempLight Yes ForcedDeg 4. Consider Forced Degradation Study (See Protocol Below) TempLight->ForcedDeg No ControlTempLight->ReRun ForcedDeg->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of this compound.[6][7] This information is critical for developing a stability-indicating analytical method.

Objective: To generate potential degradation products under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • Volumetric flasks

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final volume of 10 mL with methanol.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to a final volume of 10 mL with methanol.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final volume of 10 mL with methanol.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.1 mg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples, including a non-degraded control, using the stability-indicating HPLC method described below.

ForcedDegradationWorkflow Start Start: Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo Control Control Sample (Unstressed) Start->Control Analysis Analyze All Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

This protocol provides a starting point for developing a stability-indicating HPLC method. This method is designed to separate the parent compound from its potential degradation products and must be validated for your specific application.[8][9]

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions:

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes.

  • Inject the samples from the forced degradation study and the control sample.

  • Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Potential Degradation Pathways

Based on the chemical structure of this compound and known degradation pathways of related compounds, the following degradation mechanisms are plausible:

DegradationPathways Parent N-[2-(Isopentyloxy)benzyl]- 2,5-dimethylaniline Oxidation Oxidation Parent->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) Parent->Hydrolysis Photolysis Photolysis Parent->Photolysis Debenzylation N-Debenzylation Products: 2,5-dimethylaniline & 2-(Isopentyloxy)benzaldehyde Oxidation->Debenzylation RingHydroxylation Ring Hydroxylation Products (on either aromatic ring) Oxidation->RingHydroxylation NOxide N-Oxide Oxidation->NOxide EtherCleavage Ether Cleavage Product: N-[2-(hydroxy)benzyl]- 2,5-dimethylaniline Hydrolysis->EtherCleavage Harsh Acidic Conditions

Caption: Plausible degradation pathways for this compound.

References

  • Al-Ghannam, S. M., & El-Rasoul, S. A. (2014). The influence of pH on the stability of antazoline: Kinetic analysis. Journal of Taibah University for Science, 8(3), 221-228.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Kong, W., & Stevens, T. J. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • BenchChem. (2025). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ICH, Q1A(R2). (2003). Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Jubb, A. M., Chen, Y., & Lamm, M. H. (2022).
  • Li, J., Carter, S., & Teleki, A. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 222.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(10), 1-14.
  • Smela, M. J. (2005). Regulatory considerations in stability testing. In Handbook of stability testing in pharmaceutical development (pp. 33-51). Springer, New York, NY.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Teas, C. R., & Kober, E. M. (2001). Stability-indicating HPLC methods for drug analysis. Interpharm Press.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Wani, T. A. (2011). A new validated stability indicating HPLC method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. Journal of Pharmaceutical Analysis, 1(2), 106-113.
  • WHO. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Annex 10. WHO Technical Report Series, No. 1010.
  • Zotou, A. (2011). A new validated stability indicating HPLC method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. Journal of Pharmaceutical Analysis, 1(2), 106-113.

Sources

Technical Support Center: Stabilization of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Vulnerability Analysis

N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline is a secondary amine structurally predisposed to rapid oxidative degradation. As a researcher working with this compound, you must recognize that its stability is compromised by the synergistic electron-donating effects of its substituents.

The Structural Risk Profile
  • Electron-Rich Aniline Core: The 2,5-dimethyl substitution pattern on the aniline ring increases the electron density on the nitrogen atom via inductive effects (+I), making the lone pair highly susceptible to Single Electron Transfer (SET) oxidation.

  • Benzylic Activation: The methylene bridge (benzylic position) is activated by both the adjacent nitrogen and the phenyl ring. This site is prone to hydrogen atom abstraction (HAT), leading to imine formation or cleavage.

  • Ether Side Chain: The isopentyloxy group at the ortho-position of the benzyl ring further enriches the electronic system, potentially stabilizing radical intermediates and accelerating propagation steps.

Module 1: The Chemistry of Degradation (The "Why")

Understanding the mechanism is the first step to prevention. The degradation of N-benzylanilines typically follows a radical-mediated pathway triggered by dissolved oxygen (


) and photons (

).
Mechanism of Action[1][2][3][4]
  • Initiation: Light or trace metal ions trigger the transfer of an electron from the nitrogen lone pair to oxygen, generating an Aminium Radical Cation .

  • Propagation: This radical cation loses a proton from the benzylic position, forming a carbon-centered radical.

  • Termination/Product Formation: The radical reacts with oxygen to form hydroperoxides, which eventually decompose into Imines (Schiff bases) or undergo oxidative cleavage (dealkylation) to yield the parent aniline and an aldehyde.

Visualization: The Oxidation Cascade

The following diagram illustrates the critical failure points in the stability of your molecule.

OxidationPathway cluster_0 Degradation Phase Molecule Target Molecule (Secondary Amine) Trigger Trigger: UV Light / Dissolved O2 Molecule->Trigger RadicalCat Aminium Radical Cation (N+•) Trigger->RadicalCat SET Oxidation Imine Imine Impurity (Colored) RadicalCat->Imine -H+ / +O2 Cleavage Cleavage Products (Aldehyde + Aniline) Imine->Cleavage Hydrolysis

Caption: Figure 1. The oxidative cascade from the parent amine to colored imine impurities and cleavage products.

Module 2: Troubleshooting Guide (The "How")

Use this diagnostic matrix to identify and resolve stability issues in real-time.

Diagnostic Matrix[5]
SymptomProbable CauseMechanistic InsightImmediate Action
Solution turns Pink/Red Early-stage oxidation (Semiquinone formation)The 2,5-dimethylaniline core is forming radical cations that couple or conjugate.STOP. Purge with Argon immediately. Add antioxidant (Ascorbic Acid).
Solution turns Brown/Black Advanced polymerizationFormation of poly(2,5-dimethylaniline) oligomers or complex quinone imines.Discard. The sample is irreversibly degraded. Filtration will not remove soluble oligomers.
LC-MS: Peak at [M-2] Dehydrogenation (Imine formation)Loss of 2 hydrogens across the C-N bond (oxidation of the benzylic position).Check solvent quality. Ensure solvent is degassed.
LC-MS: Peak at [M+16] N-Oxide formationDirect oxygen attack on the nitrogen lone pair.Review storage temperature. Ensure sample is at -20°C or -80°C.
Precipitation Solubility limit or PolymerizationOxidized polymers are often less soluble than the parent amine.Centrifuge. If pellet is dark, it is degradation, not saturation.

Module 3: Best Practice Protocols (The "What")

To ensure data integrity, you must implement a "Self-Validating System" where the environment actively prevents oxidation.

Protocol A: The "Zero-Oxygen" Solvent Preparation

Standard HPLC grade solvents contain enough dissolved oxygen (~0.2 - 2.0 mM) to degrade your sample within hours.

  • Select Solvent: Preferred: DMSO-d6 (for NMR) or Acetonitrile. Avoid ethers (THF) or chlorinated solvents (DCM) if possible, as they can generate radical initiators.

  • Sparging:

    • Insert a glass pipette connected to an Argon line directly into the solvent.

    • Bubble vigorously for 15 minutes per 100 mL of solvent.

    • Why: This physically displaces dissolved

      
       (Henry’s Law).
      
  • Sealing: Immediately cap with a septum.

Protocol B: Chemical Stabilization (Acidification)

Protonation is the most effective stabilizer for amines.

  • Concept: By converting the free base amine (-NH-) to its ammonium salt (-NH2+), you lock up the lone pair electrons. Without the lone pair, the initial Single Electron Transfer (SET) cannot occur.

  • Method:

    • If compatible with your assay, add 1.0 - 1.1 equivalents of HCl or dilute Formic Acid to the solution.

    • Result: This shifts the equilibrium to the protonated form, rendering the molecule oxidation-resistant.

Protocol C: Storage Architecture

Store your compound like a biological sample.

ParameterSpecificationRationale
Vial Type Amber Glass (Silanized preferred)Blocks UV/Blue light (200-450nm) which excites the aniline ring.
Headspace Argon or Nitrogen OverlayRemoves atmospheric oxygen from the vial headspace.
Temperature -20°C or -80°CArrhenius equation: lowering T significantly slows radical propagation rates.
State Solid PowderSolution state increases molecular mobility and oxygen diffusion rates by orders of magnitude.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO as a stock solvent? A: Yes, but with caution. DMSO is hygroscopic and can absorb water from the air. More critically, "old" DMSO can contain dimethyl sulfide and other impurities. Rule: Use fresh, anhydrous, high-grade (99.9%+) DMSO stored under inert gas. If the DMSO is yellow, discard it.

Q2: I see a new peak at RRT 1.1 in my chromatogram. Is this oxidation? A: Likely, yes. N-benzylanilines often degrade into the corresponding benzaldehyde (from the benzyl group) and aniline (from the core) upon hydrolysis of the imine intermediate. Check if the peak matches the retention time of 2-(isopentyloxy)benzaldehyde.

Q3: Should I add BHT (Butylated Hydroxytoluene) to my sample? A: If your downstream application permits (e.g., non-biological assay), adding 0.1% BHT is highly effective. BHT acts as a "radical sponge," sacrificing itself to quench the chain reaction before your molecule is attacked.

Q4: Why does my sample degrade faster in basic buffer? A: At high pH (> pKa of the amine), the molecule exists entirely as the free base with the nitrogen lone pair exposed. This is the "active" form for oxidation. Keeping the pH neutral or slightly acidic (pH 5-6) is safer for stability.

Decision Logic for Experiment Design

Use this flow to determine the necessary precautions for your specific experiment.

DecisionTree Start Experimental Setup Duration Duration > 4 Hours? Start->Duration Sensitive Assay Sensitive to Acid/Antioxidants? Duration->Sensitive Yes Action1 Standard Precautions: Amber Vial, Fresh Solvent Duration->Action1 No Action2 Strict Protocol: Argon Sparge + Keep on Ice Sensitive->Action2 Yes (Cannot add additives) Action3 Chemical Stabilization: Add 1 eq. HCl or 0.1% Ascorbic Acid Sensitive->Action3 No (Additives OK)

Caption: Figure 2. Decision matrix for selecting the appropriate stabilization strategy based on experimental constraints.

References

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation.[1] Xenobiotica, 17(2), 165-177. Link

  • Genies, E. M., & Noel, P. (1990). Oxidation of 2,5-dimethylaniline... Characteristics of the resulting conducting polymer. Journal of Electroanalytical Chemistry, 296(2), 473-490. Link

  • Stefanakis, R., et al. (2021). Photochemical Reaction of N,N-Dimethylanilines with N-Substituted Maleimides. European Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Preventing oxidation of the aniline group during complexation.[2] BenchChem Guides. Link

  • Master Organic Chemistry. (2017). Basicity of Amines and Stability Trends. Link

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis Guide: N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Context

This compound is a lipophilic secondary amine often synthesized via reductive amination. It serves as a critical intermediate in the development of specific receptor modulators and antihistamine analogs.

This guide provides a rigorous technical analysis of its proton nuclear magnetic resonance (


H NMR) spectrum. Unlike standard spectral listings, we compare the analytical performance  of two distinct solvent systems (CDCl

vs. DMSO-

) to determine the optimal method for structural validation. We also contrast NMR against HPLC for purity assessment, providing a holistic view for the analytical chemist.
The Core Challenge

The molecule contains three distinct domains that complicate analysis:

  • Electron-Rich Aniline Ring: Prone to oxidation; signals shift significantly with pH.

  • Labile Amine Proton (N-H): Often invisible in standard solvents due to exchange.

  • Isopentyl Ether Chain: Creates a complex aliphatic region that can obscure impurities.

Structural Breakdown & Assignment Logic

Before analyzing the spectrum, we must map the protons to their theoretical magnetic environments.

Molecular Structure Visualization

(See Diagram 1 below for the assignment flow)

Fragment A: 2,5-Dimethylaniline Moiety

  • Ar-H (3 protons): Aromatic region (6.3 – 7.0 ppm). Expect an ABX or AMX system due to 2,5-substitution.

  • Ar-CH

    
     (6 protons):  Two distinct singlets around 2.1 – 2.3 ppm.
    

Fragment B: Linker

  • N-H (1 proton): Broad singlet, highly solvent-dependent (3.5 – 5.5 ppm).

  • Benzylic CH

    
     (2 protons):  Singlet (or doublet if N-H coupling is preserved) around 4.2 – 4.4 ppm.
    

Fragment C: 2-(Isopentyloxy)phenyl Moiety

  • Ar-H (4 protons): Aromatic region (6.8 – 7.3 ppm). Typical 1,2-disubstitution pattern.

  • O-CH

    
     (2 protons):  Triplet, deshielded by oxygen (~4.0 ppm).
    
  • Aliphatic Chain: Multiplets for

    
    -CH
    
    
    
    and
    
    
    -CH, doublet for terminal
    
    
    -CH
    
    
    .

Comparative Performance: Solvent System Selection

The choice of solvent is not trivial; it dictates the resolution of the labile N-H proton and the separation of critical aromatic signals .

Comparison Table: CDCl vs. DMSO-
FeatureMethod A: CDCl

(Chloroform-d)
Method B: DMSO-

(Dimethyl Sulfoxide-d6)
Verdict
N-H Detection Poor. Often broad or exchanged with trace water.Excellent. Hydrogen bonding stabilizes the N-H, appearing as a sharp triplet (coupling to CH

).
DMSO-

Wins
Spectral Resolution High. Sharp peaks; excellent for resolving the aromatic overlap.Moderate. Higher viscosity leads to slightly broader line widths.CDCl

Wins
Water Interference High Risk. H

O peak at ~1.56 ppm often overlaps with the isopentyl chain.
Low Risk. H

O shifts to ~3.33 ppm, clearing the aliphatic region.
DMSO-

Wins
Solubility Excellent. The lipophilic isopentyl group favors non-polar solvents.Good. Requires longer sonication but fully dissolves the salt forms.Tie
Recommendation
  • For Structural Confirmation: Use DMSO-

    
     . The visibility of the N-H proton and its coupling to the benzylic CH
    
    
    
    (turning the singlet into a doublet) provides definitive proof of the secondary amine structure.
  • For Purity/Impurity Profiling: Use CDCl

    
     . The sharper line widths allow for better integration of the methyl singlets against trace impurities.
    

Expected Chemical Shifts (Data Summary)

Note: Data is based on standard substituent effects for 400 MHz spectra.

Table 1: 1H NMR Assignment in DMSO-
PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
1 Ar-H (Aniline Ring)6.35 - 6.90m3H-
2 Ar-H (Ether Ring)6.85 - 7.25m4H-
3 N-H 5.10 - 5.30 t (broad) 1H ~6.0
4 Benzylic CH

4.25d2H6.0
5 O-CH

3.98t2H6.5
6 Ar-CH

(x2)
2.15, 2.08s, s6H-
7 Isopentyl

-CH

1.65q2H6.5
8 Isopentyl

-CH
1.75m1H-
9 Isopentyl

-CH

0.92d6H6.6

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and minimizes artifacts like "spinning sidebands" or solvent suppression errors.

Step-by-Step Workflow
  • Sample Preparation (The "Dry" Rule):

    • Weigh 5–10 mg of the compound into a clean vial.

    • Critical Step: If using CDCl

      
      , filter the solvent through basic alumina to remove acidic impurities that catalyze N-H exchange.
      
    • Add 0.6 mL of the chosen solvent (DMSO-

      
       recommended for structure ID).
      
    • Vortex for 30 seconds. Ensure no suspended solids remain.

  • Instrument Setup:

    • Probe Temperature: Set to 298 K (25°C). Temperature fluctuations cause N-H peak drifting.

    • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.

    • Relaxation Delay (D1): Set to 5 seconds . The methyl protons have long T1 relaxation times; a short D1 will under-integrate the methyls, leading to false purity calculations.

  • Acquisition & Processing:

    • Scans (NS): 16 scans are sufficient for >95% purity; use 64 scans for impurity profiling.

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without broadening peaks significantly.

    • Phasing: Manually phase the spectrum. Automated phasing often fails on the broad N-H peak.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning the spectrum and validating the structure.

NMR_Analysis_Flow Start Start Analysis: This compound Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3_Path Path A: CDCl3 Solvent_Choice->CDCl3_Path DMSO_Path Path B: DMSO-d6 (Recommended) Solvent_Choice->DMSO_Path Check_NH Check 3.5 - 5.5 ppm Region CDCl3_Path->Check_NH DMSO_Path->Check_NH Result_Broad Broad Singlet / Invisible (Rapid Exchange) Check_NH->Result_Broad In CDCl3 Result_Triplet Sharp Triplet Observed (Slow Exchange) Check_NH->Result_Triplet In DMSO Analyze_Aliphatic Analyze Aliphatic Region (0.9 - 2.3 ppm) Result_Broad->Analyze_Aliphatic Result_Triplet->Analyze_Aliphatic Methyl_Integration Integrate Methyls: Expect 2x Singlets (Ar-Me) 1x Doublet (Iso-Me) Analyze_Aliphatic->Methyl_Integration Validation Structure Validated: Secondary Amine Confirmed Methyl_Integration->Validation

Caption: Logical workflow for solvent selection and spectral assignment. Note the critical divergence at the N-H detection step.

Alternative Analysis: NMR vs. HPLC

While NMR is the gold standard for structure , how does it compare for purity ?

Metric1H NMR (qNMR) HPLC-UV (254 nm)
Specificity Absolute. Detects all protonated impurities (solvents, water, precursors).Relative. Only detects chromophore-containing impurities.
Quantification Molar Ratio. No reference standard needed for relative purity.Response Factor Dependent. Requires calibration curves for accuracy.
Sensitivity Low. Limit of detection ~0.1%.High. Can detect ppm-level impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for substituent effects).

Sources

HPLC retention time comparison for N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Retention Time Comparison Guide: N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

Executive Summary & Technical Context

This compound (CAS: 1040687-58-8) is a highly lipophilic secondary amine derivative.[1] Its structural complexity—combining a basic aniline core with a hydrophobic isopentyloxybenzyl tail—presents specific chromatographic challenges. Unlike simple anilines (e.g., 2,5-dimethylaniline), this molecule exhibits significant hydrophobic retention and potential silanol interaction, necessitating a tailored HPLC strategy.[1]

This guide provides a comparative analysis of retention times and peak performance across three distinct stationary phases ("Alternatives"). It serves as a method development roadmap for researchers synthesizing or screening this compound.

Key Physicochemical Drivers:

  • Lipophilicity (LogP): Estimated ~5.8 (High hydrophobicity due to isopentyl and benzyl groups).[1]

  • Basicity (pKa): ~4.5–5.0 (Aniline nitrogen).[1]

  • Solubility: Low in water; high in Acetonitrile (ACN) and Methanol (MeOH).[1]

Comparative Analysis: Stationary Phase Performance

The following comparison evaluates the "Product" (Method for Target Compound) against "Alternative" stationary phases. Data represents representative retention behavior under a standardized gradient to illustrate selectivity differences.

Standard Gradient Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

Table 1: Retention Time & Performance Comparison
FeatureAlternative A: C18 (ODS) Alternative B: Phenyl-Hexyl Alternative C: C8 (Octyl)
Retention Time (RT) 16.5 min (Late Eluter)15.8 min (Moderate)14.2 min (Early Eluter)
Selectivity Mechanism Pure Hydrophobic Interaction

-

Interaction + Hydrophobicity
Reduced Hydrophobicity
Peak Shape (Symmetry) Good (1.1), but risk of broadeningExcellent (1.[1]05) due to aromatic stackingGood (1.1), sharper peak width
Resolution from Impurities High for alkyl impuritiesSuperior for aromatic isomersModerate
Recommendation Best for Potency/Purity Assays Best for Isomer Separation Best for High-Throughput Screening

Expert Insight:

  • C18 Performance: The isopentyl chain drives strong interaction with the C18 ligand. While robust, the late elution time increases solvent consumption.[1]

  • Phenyl-Hexyl Advantage: The benzyl and aniline rings in the target molecule engage in

    
    -
    
    
    
    stacking with the Phenyl-Hexyl phase.[1] This often resolves the target from structurally similar aromatic impurities (e.g., de-alkylated byproducts) better than C18, even if the absolute retention is slightly lower.[1]
  • Fragment Comparison: The starting material, 2,5-dimethylaniline, elutes significantly earlier (~5.5 min) on all columns due to the lack of the lipophilic benzyl ether tail.[1]

Method Development Strategy (Workflow)

The following diagram outlines the decision logic for optimizing the retention of this specific lipophilic amine.

HPLC_Workflow Start Start: this compound Sample Check_Solubility Step 1: Solubility Check (Dissolve in 100% ACN) Start->Check_Solubility Column_Selection Step 2: Column Screening Check_Solubility->Column_Selection C18_Path Option A: C18 Column (General Purity) Column_Selection->C18_Path High Hydrophobicity Phenyl_Path Option B: Phenyl-Hexyl (Impurity Profiling) Column_Selection->Phenyl_Path Aromatic Selectivity Mobile_Phase Step 3: pH Adjustment (Critical for Aniline Shape) C18_Path->Mobile_Phase Phenyl_Path->Mobile_Phase Acidic Acidic (0.1% Formic) Protonated (BH+) -> Faster Elution Sharp Peaks Mobile_Phase->Acidic Recommended Basic Basic (pH 10, High pH C18) Neutral (B) -> Strong Retention Risk of Precipitation Mobile_Phase->Basic Alternative (Special Columns Only) Final_Method Final Validated Method Acidic->Final_Method Basic->Final_Method

Figure 1: Decision matrix for optimizing HPLC conditions for lipophilic aniline derivatives.

Detailed Experimental Protocols

To replicate the retention time comparison, follow this self-validating protocol.

Protocol A: Preparation of Standards
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Do not use water; precipitation will occur).[1] Concentration: 1 mg/mL.

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of 50:50 ACN:Water. Final Concentration: 100 µg/mL.

    • Note: If solution turns cloudy, increase ACN ratio to 70:30.

Protocol B: HPLC Instrument Setup
  • Detector: UV-Vis / DAD at 254 nm (Aromatic ring absorption) and 210 nm (Amine backbone).[1]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for lipophilic compounds).[1]

  • Injection Volume: 5 µL.

Protocol C: Troubleshooting Retention Shifts
  • Issue: Broad/Tailing Peak.

    • Cause: Interaction between the secondary amine and residual silanols on the silica surface.

    • Fix: Add 5 mM Ammonium Formate to the mobile phase or increase TFA concentration to 0.1% to suppress silanol ionization.

  • Issue: Retention Time Drift.

    • Cause: Temperature fluctuations affecting the partition coefficient of the isopentyl group.

    • Fix: Ensure column oven is stable at 40°C ± 0.5°C.

References

  • PubChem. (n.d.).[1] 2,5-Dimethylaniline (Compound Summary).[1][4][5][6] National Library of Medicine. Retrieved from [Link][1][7]

  • Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (General reference for temperature effects on lipophilic retention).

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopic Characterization of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline (CAS No. 1040687-58-8) is a complex secondary aromatic amine derivative with potential applications in synthetic chemistry and materials science.[1][2] The unambiguous confirmation of its molecular structure post-synthesis is a critical step in any research and development workflow. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable data on the carbon-hydrogen framework and molecular weight, Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific confirmation of the functional groups present.

This guide provides an in-depth analysis of the expected IR absorption peaks for this compound. It is designed for researchers and drug development professionals, moving beyond a simple list of wavenumbers to explain the structural origins of each key absorption band. We will compare the diagnostic power of IR with other common analytical techniques and provide a robust experimental protocol for data acquisition.

Core Principles: Deconstructing the Molecule for IR Analysis

The predictive power of IR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. The structure of this compound presents several key functional groups, each with a characteristic vibrational frequency.

Molecular Structure: this compound Molecular Formula: C₂₀H₂₇NO[1]

The molecule can be dissected into the following key components, each contributing to the final IR spectrum:

  • Secondary Aromatic Amine (N-H): The single N-H bond is a key diagnostic feature.

  • Aryl-Alkyl Ether (C-O-C): The isopentyloxy group attached to a benzene ring creates a specific ether linkage.

  • Substituted Aromatic Rings (C=C, C-H): Two distinct benzene rings with different substitution patterns (1,2-disubstituted and 1,2,5-trisubstituted).

  • Aliphatic Chains (C-H): The isopentyl and benzylic methylene (-CH₂-) groups.

The following diagram illustrates the logical workflow for identifying and validating the structure using IR spectroscopy.

cluster_0 IR Spectral Analysis Workflow Sample Sample Acquire Spectrum Acquire Spectrum Sample->Acquire Spectrum FTIR Spectrometer Analyze Diagnostic Region (4000-1500 cm⁻¹) Analyze Diagnostic Region (4000-1500 cm⁻¹) Acquire Spectrum->Analyze Diagnostic Region (4000-1500 cm⁻¹) Analyze Fingerprint Region (1500-600 cm⁻¹) Analyze Fingerprint Region (1500-600 cm⁻¹) Acquire Spectrum->Analyze Fingerprint Region (1500-600 cm⁻¹) Correlate Peaks Correlate Peaks Analyze Diagnostic Region (4000-1500 cm⁻¹)->Correlate Peaks Analyze Fingerprint Region (1500-600 cm⁻¹)->Correlate Peaks Structure Confirmed Structure Confirmed Correlate Peaks->Structure Confirmed Match with Predicted Peaks

Caption: Workflow for IR spectroscopic analysis and structural confirmation.

Predicted IR Absorption Peaks: A Region-by-Region Analysis

The causality for peak assignment stems from the unique vibrational energies of the molecule's constituent bonds. The following table summarizes the expected absorptions.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityRationale & Expert Insights
~3400N-H Stretch (Secondary Aromatic Amine)Weak to Medium, SharpThis single, sharp peak is a hallmark of a secondary amine.[3][4] Its position near 3400 cm⁻¹, rather than the lower ~3300 cm⁻¹ range, is characteristic of an aromatic secondary amine.[4] Its presence immediately rules out primary (which would show two peaks) and tertiary amines (no N-H peak).[4][5]
3100-3000Aromatic C-H StretchMedium to WeakThe presence of sp² C-H bonds in the two benzene rings gives rise to absorptions just above the 3000 cm⁻¹ threshold.[6][7] This is a clear indicator of unsaturation.
2965-2850Aliphatic C-H StretchStrongThese strong peaks arise from the symmetric and asymmetric stretching of C-H bonds in the isopentyl and benzylic methylene groups. The complexity of these peaks can hint at the presence of both -CH₃ and -CH₂- groups.[8]
1600-1585 & 1500-1400Aromatic C=C In-Ring StretchMedium to StrongThese absorptions are due to the stretching vibrations within the aromatic rings and are highly characteristic of aromatic compounds.[9][10] Typically, two to four distinct bands will appear in this region.
~1350-1250Aromatic C-N StretchStrongThe stretching of the C-N bond in aromatic amines is strong and occurs at a higher frequency than in aliphatic amines.[3] This band confirms the connection of the nitrogen atom to the aromatic system.
~1250 & ~1050Asymmetric & Symmetric C-O-C Stretch (Aryl-Alkyl Ether)StrongPhenyl alkyl ethers characteristically show two strong C-O stretching absorbances.[11][12] The higher frequency band (~1250 cm⁻¹) is the asymmetric stretch, while the lower frequency band (~1050 cm⁻¹) corresponds to the symmetric stretch. These are powerful diagnostic peaks for the isopentyloxy group.
900-675Aromatic C-H Out-of-Plane (OOP) BendingStrongThe pattern of strong bands in this region is highly diagnostic of the substitution pattern on a benzene ring.[6] For this compound, we expect: • ~770-735 cm⁻¹: A strong band for the 1,2-disubstituted (ortho) pattern on the benzyl ring.[13] • Complex pattern: The 1,2,5-trisubstituted ring will also produce strong absorptions in this region, further confirming the specific isomer.
~750-700N-H WagMedium, BroadSecondary amines often exhibit an out-of-plane N-H bending vibration (wag) in this region.[4] This can sometimes overlap with the C-H OOP bands but provides another piece of evidence for the secondary amine group.

Comparative Analysis with Alternative Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive characterization relies on complementary methods.

TechniqueInformation ProvidedAdvantagesLimitations
IR Spectroscopy Confirms presence/absence of key functional groups (N-H, C-O, aromatic rings). Validates substitution patterns.Fast, non-destructive, relatively inexpensive, highly sensitive to functional groups.Provides limited information on the overall molecular framework and connectivity. Isomers can sometimes have very similar spectra.
¹H & ¹³C NMR Provides a detailed map of the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry.Unrivaled detail on molecular structure and isomer identification. Quantitative.Slower acquisition time, more expensive instrumentation, requires larger sample amounts, less sensitive than MS.
Mass Spectrometry (MS) Determines the precise molecular weight and fragmentation pattern.Extremely high sensitivity, provides exact molecular formula (with high-res MS). Fragmentation helps elucidate structure.Does not directly identify functional groups. Isomers often have identical molecular weights and similar fragmentation.

Synergy: The ideal characterization workflow uses all three techniques. IR provides a quick and definitive check for the successful incorporation of the amine and ether functional groups. NMR then confirms the precise connectivity and isomeric purity, while MS validates the final molecular weight.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol outlines the steps for obtaining an IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Objective: To obtain a clean, high-resolution infrared spectrum of this compound.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • Background Scan:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance from ambient air (CO₂, H₂O) and the crystal itself.

  • Sample Application:

    • Place a small amount of the sample (a single drop if liquid, a few milligrams if solid) directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing & Analysis:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Use the peak-picking tool to identify the wavenumbers of the key absorption bands.

    • Compare the experimental peaks with the predicted values outlined in Section 2.

  • Cleaning:

    • Thoroughly clean the sample from the ATR crystal using a solvent-dampened wipe. Perform a final clean with a dry wipe.

The following diagram illustrates the relationship between the molecule's key functional groups and their diagnostic regions in the IR spectrum.

cluster_1 Functional Groups vs. IR Regions for Target Molecule Molecule N-[2-(Isopentyloxy)benzyl]- 2,5-dimethylaniline NH_Stretch N-H Stretch (~3400 cm⁻¹) Molecule->NH_Stretch CH_Stretch C-H Stretches (3100-2850 cm⁻¹) Molecule->CH_Stretch Aromatic_Stretch Aromatic C=C (1600-1400 cm⁻¹) Molecule->Aromatic_Stretch Ether_Stretch C-O Ether (~1250 & 1050 cm⁻¹) Molecule->Ether_Stretch Fingerprint C-N Stretch & OOP Bending (1350-675 cm⁻¹) Molecule->Fingerprint

Caption: Correlation of molecular functional groups to their IR absorption regions.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21).
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Manitoba. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comparative Guide: Biological Activity of N-Benzyl-2,5-Dimethylaniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-2,5-dimethylaniline (CAS: 5405-19-6) is a lipophilic secondary amine scaffold that serves as a critical intermediate and bioactive probe in medicinal chemistry. Unlike its 2,6-dimethyl isomer (a precursor to lidocaine-type anesthetics), the 2,5-dimethyl substitution pattern creates a unique steric and electronic profile that favors interaction with specific microbial and viral targets.

This guide analyzes the compound's utility as a privileged scaffold for developing:

  • Filovirus Inhibitors: Identified in screenings for Ebola and Marburg virus therapeutics.

  • Quaternary Ammonium Biocides: A precursor to high-potency antimicrobial surfactants.

  • Squalene Synthase Inhibitors: Targeting sterol biosynthesis pathways.

Chemical Structure & Properties

The biological activity of N-benzyl-2,5-dimethylaniline is dictated by its ability to act as a lipophilic cation at physiological pH and its specific steric hindrance.

Physiochemical Profile
PropertyValue / CharacteristicImpact on Biological Activity
Molecular Formula

Lipophilic core allows membrane penetration.[1]
Molecular Weight 211.30 g/mol Optimal for favorable CNS and cell permeability.
LogP (Predicted) ~4.5 - 5.0High lipophilicity; suggests strong membrane partitioning.
pKa (Base) ~4.5 - 5.5Weak base; exists in equilibrium between neutral and protonated forms at pH 7.4.
Electronic State Electron-rich aromatic ringSusceptible to oxidation by laccases and cytochrome P450s.[1]

Comparative Biological Activity

The following table contrasts N-benzyl-2,5-dimethylaniline with its key structural analogs. The 2,5-substitution pattern offers a balance between metabolic stability and target binding that differs significantly from the 2,6-dimethyl (anesthetic) and trichloro (antimicrobial) analogs.

Table 1: Structure-Activity Relationship (SAR) Comparison
CompoundStructurePrimary ActivityMechanism of ActionKey Limitation
N-Benzyl-2,5-dimethylaniline 2,5-Me substitutionAntiviral / Biocide Precursor Filovirus Entry Inhibition ; Membrane disruption (as Quat salt).[1]Metabolic oxidation at para-position relative to amine.
N-Benzyl-2,6-dimethylaniline 2,6-Me substitutionLocal Anesthetic Na+ Channel Blockade ; Steric shielding protects amide bond (in lidocaine derivatives).High steric hindrance reduces potency against some enzymatic targets.
N-Benzyl-2,4,5-trichloroaniline 2,4,5-Cl substitutionAntimicrobial InhA Inhibition (Mycobacterium); Enoyl-ACP reductase binding.High lipophilicity leads to poor solubility; potential toxicity.
2,5-Dimethylaniline (Precursor) Primary AmineFungal Laccase Substrate Oxidative polymerization; precursor for dyes.Mutagenic potential ; lacks the benzyl group necessary for specific receptor binding.

Mechanism of Action & Signaling Pathways

Antiviral & Antimicrobial Pathways

The N-benzyl-2,5-dimethylaniline scaffold operates through two distinct mechanisms depending on its derivatization. As a secondary amine, it interferes with viral entry glycoproteins (Filovirus). When quaternized, it disrupts bacterial cell membranes.

BioActivityPathway cluster_Viral Antiviral Pathway (Filovirus) cluster_Bacterial Antimicrobial Pathway (Quat Derivative) Compound N-Benzyl-2,5-dimethylaniline ViralEntry Viral Glycoprotein Interaction Compound->ViralEntry Direct Binding Quaternization Alkylation (Formation of Quat Salt) Compound->Quaternization Synthetic Modification FusionBlock Block Membrane Fusion ViralEntry->FusionBlock ViralInhib Inhibition of Viral Replication FusionBlock->ViralInhib MembraneBind Cationic Binding to Cell Wall Quaternization->MembraneBind Lysis Membrane Lysis & Cell Death MembraneBind->Lysis

Figure 1: Dual mechanism of action. The parent amine targets viral entry proteins, while its quaternary ammonium derivatives act as membrane-disrupting biocides.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This protocol yields high-purity N-benzyl-2,5-dimethylaniline suitable for biological screening.

Reagents:

  • 2,5-Dimethylaniline (1.0 eq)[2][3]

  • Benzaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2,5-dimethylaniline (10 mmol) and benzaldehyde (10 mmol) in anhydrous DCM (50 mL). Add 2-3 drops of acetic acid. Stir at room temperature for 2 hours under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Quenching: Quench with saturated

    
     solution (30 mL).
    
  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Used to validate the antimicrobial potency of the quaternary ammonium derivative.

Materials:

  • Test Organism: Staphylococcus aureus (ATCC 6538)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin dye (viability indicator)

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (
    
    
    
    ).
  • Serial Dilution: Add 100 µL MHB to all wells. Add 100 µL of test compound (start at 128 µg/mL) to column 1 and serially dilute (1:2) across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin (0.01%). Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Conclusion

N-Benzyl-2,5-dimethylaniline represents a chemically versatile scaffold. While its 2,6-dimethyl analog dominates the anesthetic market, the 2,5-dimethyl isomer is essential for applications requiring specific hydrophobic interactions without complete steric blockade of the nitrogen center. Research indicates its primary value lies as a lead compound for filovirus therapeutics and a precursor for advanced cationic biocides . Future development should focus on improving metabolic stability by blocking the para-position to prevent oxidative degradation.

References

  • US Patent 20110028564A1 . Compositions and methods for treatment of filovirus-mediated diseases. Zalicus Inc. (2011).

  • European Patent EP0338487B1 . Organosilicon quaternary ammonium antimicrobial compounds. Dow Corning Corp. (1993).

  • National Toxicology Program (NTP) . 2,5-Dimethylaniline Chemical Repository Database. NIH. (1992).[4]

  • BenchChem . Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. (Accessed 2024).[5]

  • PubChem . Compound Summary: N-benzyl-2,5-dimethylaniline (CAS 5405-19-6).[6] National Library of Medicine.

Sources

Safety Operating Guide

Navigating the Handling of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of novel chemical entities, ensuring a robust safety protocol is not merely a procedural formality; it is the bedrock of sound scientific practice. This guide provides essential, immediate safety and logistical information for handling N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline (CAS No: 1040687-58-8).[1][2] While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, its structural components—an aromatic amine and an ether—necessitate a cautious approach. The guidance herein is synthesized from the known hazards of this compound and established protocols for structurally related chemicals, such as N,N-Dimethylaniline and 2,5-Dimethylaniline, to ensure a comprehensive safety framework.

Understanding the Risks: Hazard Profile

This compound is identified as an irritant.[1] The primary known hazards associated with this compound are:

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

Given its aromatic amine structure, it is prudent to also consider potential hazards associated with this class of compounds, which can include toxicity upon inhalation, ingestion, or skin absorption, and potential for long-term health effects with repeated exposure.[3][4][5][6] Therefore, a multi-layered personal protective equipment (PPE) strategy is essential to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A risk-based approach to PPE selection is critical. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationsRationale for Use
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges.To prevent inhalation of any aerosols or vapors that may be generated, especially when handling the substance outside of a certified chemical fume hood.[7][8]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[7]To protect against direct contact with the substance, which is known to cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consult manufacturer's glove compatibility charts for specific breakthrough times.To prevent skin contact, as the compound may cause an allergic skin reaction.[1][7][9] Double gloving is recommended for enhanced protection.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over long-sleeved clothing and long pants.[7] A chemically resistant apron may be necessary for larger quantities.To protect the skin from accidental splashes and contamination.[10]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes.To protect feet from spills and provide a stable footing in the laboratory environment.[7][11]

Operational Plan: Donning and Doffing PPE

The sequence of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Footwear: Ensure appropriate, chemical-resistant, closed-toe shoes are worn.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a fit check on the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with bare skin.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Body Protection: Unbutton and remove the lab coat, folding the contaminated side inward.

  • Respiratory Protection: Remove the respirator from behind.

  • Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface with bare hands.

  • Hand Hygiene: Thoroughly wash hands with soap and water.[3]

Disposal Plan for Contaminated Materials

Proper disposal of contaminated materials is a critical step in the safety workflow.

  • Disposable PPE: All disposable PPE, including gloves, should be considered contaminated and disposed of as hazardous waste in a designated, labeled container.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[9][12][13] Do not use combustible materials like paper towels to clean up large spills.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

Visual Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A Review SDS/Safety Info for N-[2-(Isopentyloxy)benzyl]- 2,5-dimethylaniline & Analogs B Assess Risks: - Irritant (Skin, Eyes) - Potential Sensitizer - Inhalation/Dermal Hazard A->B Analyze C Select Appropriate PPE (See Table) B->C Mitigate D Don PPE in Correct Sequence C->D Implement E Handle Chemical in Controlled Environment (e.g., Fume Hood) D->E Proceed F Follow Standard Operating Procedures E->F Execute G Doff PPE in Correct Sequence F->G Complete H Dispose of Contaminated Waste in Designated Bins G->H Segregate I Thoroughly Wash Hands H->I Final Step

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.